molecular formula C10H10BrCl B6225688 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene CAS No. 2770358-95-5

4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene

Cat. No.: B6225688
CAS No.: 2770358-95-5
M. Wt: 245.5
InChI Key:
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Description

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of a bromomethyl group at the 4-position and a chlorine atom at the 7-position of the indene structure. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 7-chloro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is 7-chloro-2,3-dihydro-1H-indene.

Scientific Research Applications

4-(Bromomethyl)-7-chloro-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the construction of polycyclic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzoic acid
  • 4-(Bromomethyl)benzophenone
  • 4-(Bromomethyl)benzonitrile

Comparison

Compared to these similar compounds, 4-(bromomethyl)-7-chloro-2,3-dihydro-1H-indene is unique due to its indene structure, which imparts different reactivity and properties. For example, the presence of the fused benzene and cyclopentene rings in indene can influence the compound’s stability and reactivity compared to benzoic acid or benzophenone derivatives.

Properties

CAS No.

2770358-95-5

Molecular Formula

C10H10BrCl

Molecular Weight

245.5

Purity

95

Origin of Product

United States

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